molecular formula C14H18FN3O9S B178896 Emtricitabine-2'-o-glucuronide CAS No. 152128-78-4

Emtricitabine-2'-o-glucuronide

Cat. No.: B178896
CAS No.: 152128-78-4
M. Wt: 423.37 g/mol
InChI Key: KLILDKWVMCMYID-ANAKBQEJSA-N
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Description

Emtricitabine-2’-O-glucuronide is a metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prophylaxis of HIV infection. Emtricitabine is a cytidine analogue that inhibits the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA. The glucuronide conjugate, Emtricitabine-2’-O-glucuronide, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-2’-O-glucuronide involves the glucuronidation of emtricitabine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous buffer at a pH suitable for enzyme activity, often around pH 7.4. The reaction mixture is incubated at 37°C to facilitate the enzymatic conversion.

Industrial Production Methods: In an industrial setting, the production of Emtricitabine-2’-O-glucuronide can be scaled up using bioreactors that provide optimal conditions for the enzymatic reaction. The process involves the continuous addition of emtricitabine and UDPGA to the bioreactor, with careful control of pH, temperature, and agitation to maximize yield. The product is then purified using chromatographic techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Emtricitabine-2’-O-glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved by β-glucuronidase enzymes, releasing the parent compound, emtricitabine.

Common Reagents and Conditions:

    Hydrolysis: This reaction can be catalyzed by β-glucuronidase in an aqueous buffer at a slightly acidic pH (around pH 5.0) and a temperature of 37°C.

    Conjugation: The formation of Emtricitabine-2’-O-glucuronide involves UDPGA and UGT enzymes under physiological conditions.

Major Products:

    Hydrolysis: The major product is emtricitabine.

    Conjugation: The major product is Emtricitabine-2’-O-glucuronide.

Scientific Research Applications

Emtricitabine-2’-O-glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. Its formation and excretion are important for understanding the disposition of emtricitabine in the body. Research applications include:

    Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of emtricitabine.

    Drug Interaction Studies: Assessing the impact of other drugs on the glucuronidation of emtricitabine.

    Toxicology Studies: Evaluating the safety and potential toxicity of emtricitabine and its metabolites.

    Clinical Research: Monitoring the levels of emtricitabine and its metabolites in patients undergoing antiretroviral therapy.

Mechanism of Action

Emtricitabine-2’-O-glucuronide itself does not exhibit antiviral activity. Instead, it serves as a metabolite that facilitates the excretion of emtricitabine. The parent compound, emtricitabine, exerts its effects by inhibiting the HIV reverse transcriptase enzyme. Emtricitabine is phosphorylated intracellularly to its active triphosphate form, which competes with the natural substrate deoxycytidine triphosphate. This incorporation into the viral DNA chain results in chain termination and inhibition of viral replication.

Comparison with Similar Compounds

    Lamivudine-2’-O-glucuronide: A metabolite of lamivudine, another nucleoside reverse transcriptase inhibitor.

    Tenofovir-2’-O-glucuronide: A metabolite of tenofovir, a nucleotide reverse transcriptase inhibitor.

Comparison:

    Emtricitabine-2’-O-glucuronide vs. Lamivudine-2’-O-glucuronide: Both metabolites are formed through glucuronidation and facilitate the excretion of their respective parent compounds. emtricitabine has a fluorine atom at the 5-position of the cytosine ring, which enhances its potency and resistance profile compared to lamivudine.

    Emtricitabine-2’-O-glucuronide vs. Tenofovir-2’-O-glucuronide: While both metabolites are involved in the excretion of their parent compounds, emtricitabine and tenofovir differ in their chemical structures and mechanisms of action. Emtricitabine is a nucleoside analogue, whereas tenofovir is a nucleotide analogue. This difference influences their pharmacokinetic properties and clinical use.

Emtricitabine-2’-O-glucuronide plays a crucial role in the metabolism and excretion of emtricitabine, contributing to the overall pharmacokinetic profile of the drug. Its study is essential for understanding the disposition and safety of emtricitabine in clinical settings.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24)/t5-,6+,7-,8-,9+,10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLILDKWVMCMYID-ANAKBQEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438762
Record name Emtricitabine O-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152128-78-4
Record name Emtricitabine-2'-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine O-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMTRICITABINE-2'-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05BWI66K0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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